molecular formula C20H22O4 B1608511 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde CAS No. 64621-35-8

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde

Cat. No.: B1608511
CAS No.: 64621-35-8
M. Wt: 326.4 g/mol
InChI Key: PIPIQYSPUYAGOG-UHFFFAOYSA-N
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Description

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde is an organic compound with the molecular formula C20H20O4 It is characterized by the presence of two formyl groups and a hexoxy chain linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde can be synthesized through multiple synthetic routes. One common method involves the reaction of salicylaldehyde with 1,6-dibromohexane in the presence of potassium carbonate as a base in dimethylformamide (DMF) solvent. The reaction mixture is heated to boiling temperature (150–160 °C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method may depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe), and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde depends on its specific application. In the context of Schiff base formation, the compound reacts with primary amines to form imines, which can coordinate with metal ions to form stable complexes. These complexes can exhibit various biological activities, including enzyme inhibition and metal ion chelation .

Comparison with Similar Compounds

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde can be compared with other similar compounds, such as:

    2-(2-Formylphenoxy)benzaldehyde: Lacks the hexoxy chain, resulting in different reactivity and applications.

    2-[6-(2-Formylphenoxy)hexoxy]acetophenone:

    2-[6-(2-Formylphenoxy)hexoxy]benzoic acid: Contains a carboxylic acid group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-15-17-9-3-5-11-19(17)23-13-7-1-2-8-14-24-20-12-6-4-10-18(20)16-22/h3-6,9-12,15-16H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPIQYSPUYAGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400558
Record name 2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64621-35-8
Record name 2-[6-(2-formylphenoxy)hexoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(HEXAMETHYLENEDIOXY)-DIBENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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